Rel-(3As,7R,8As)-2-(Pyridin-4-Ylmethyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide
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Overview
Description
Rel-(3As,7R,8As)-2-(Pyridin-4-Ylmethyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide is a complex organic compound characterized by its unique structural features. This compound contains a pyridine ring, an epoxy group, and an isothiazoloazepine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3As,7R,8As)-2-(Pyridin-4-Ylmethyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the formation of the isothiazoloazepine core through cyclization reactions. The epoxy group is introduced in the final steps using epoxidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(3As,7R,8As)-2-(Pyridin-4-Ylmethyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are typically mild to moderate temperatures and pressures, with solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Rel-(3As,7R,8As)-2-(Pyridin-4-Ylmethyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3As,7R,8As)-2-(Pyridin-4-Ylmethyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-(3As,7R,8As)-2-(Pyridin-4-Ylmethyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring but differ in other structural features.
Epoxy compounds: Similar in having an epoxy group but vary in the core structure.
Isothiazoloazepine derivatives: Compounds with a similar core structure but different substituents.
The uniqueness of this compound lies in its combination of these structural elements, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,5S,7R)-3-(pyridin-4-ylmethyl)-11-oxa-4λ6-thia-3,9-diazatricyclo[5.3.1.01,5]undecane 4,4-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-20(18)12-5-11-6-15-8-13(12,19-11)9-16(20)7-10-1-3-14-4-2-10/h1-4,11-12,15H,5-9H2/t11-,12+,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOQZRFTCBHKNY-AGIUHOORSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC3(C1S(=O)(=O)N(C3)CC4=CC=NC=C4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@]3([C@H]1S(=O)(=O)N(C3)CC4=CC=NC=C4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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